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Technical Support Center: 3D Printing TPCET
Models
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in improving layer

adhesion for 3D printed Thermoplastic Copolyester Elastomer (TPCET) models.

Troubleshooting Guide: Poor Layer Adhesion
Poor layer adhesion is a common issue when 3D printing with flexible materials like TPCET,

leading to weak, delaminating, or failed prints. This guide provides a systematic approach to

diagnosing and resolving these issues.

Problem: My TPCET model is splitting between layers or the layers can be easily pulled apart.

This issue, also known as delamination, is a critical failure of interlayer bonding. Follow these

steps to diagnose and resolve the problem:

Step 1: Verify Filament Quality and Dryness

TPCET filaments are hygroscopic, meaning they readily absorb moisture from the air. Printing

with "wet" filament can lead to steam generation in the nozzle, causing voids and poor layer

fusion.
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Action: Dry your TPCET filament according to the manufacturer's recommendations.

Typically, this involves heating the filament in a specialized dryer or a convection oven at a

specific temperature for several hours. For DuPont™ Hytrel®, a recommended drying

condition is at 80°C in a hot air oven for at least 4 hours[1].

Step 2: Optimize Printing Temperature

Incorrect nozzle temperature is a primary cause of poor layer adhesion. If the temperature is

too low, the TPCET will not fully melt and fuse with the previous layer. If it is too high, the

material can degrade, leading to weak bonds.

Action: Start with the filament manufacturer's recommended nozzle temperature and adjust

in 5°C increments. A good starting range for many TPCET materials, such as DuPont™

Hytrel®, is between 210-250°C[1]. For models requiring fine details, a lower temperature

may be necessary, while for stronger parts, a slightly higher temperature within the

recommended range can improve layer fusion.

Step 3: Adjust Print Speed

Printing too fast can prevent the molten filament from having sufficient time to bond with the

layer below it.

Action: Reduce your print speed. For TPCET, a starting print speed of 10-30 mm/sec is often

recommended[2]. For intricate parts or to further enhance layer adhesion, consider even

slower speeds.

Step 4: Optimize Cooling

Excessive cooling can cause the layers to solidify too quickly, preventing a strong bond from

forming.

Action: Reduce or disable the part cooling fan, especially for the initial layers. For DuPont™

Hytrel®, it is recommended to have the cooling fan off for the first layer and then at 80-100%

for subsequent layers[1]. However, if layer separation persists, experimenting with lower fan

speeds throughout the print can be beneficial.

Step 5: Review Slicer Settings
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Several slicer settings can influence layer adhesion.

Layer Height: Ensure your layer height is not excessive for your nozzle diameter. A general

rule is to keep the layer height at or below 75% of the nozzle diameter.

Extrusion Multiplier (Flow Rate): If you are under-extruding, there won't be enough material

to create a strong bond. Calibrate your extrusion multiplier to ensure the correct amount of

filament is being deposited. For Hytrel®, a flow percentage between 85-110% is suggested,

with higher values used to fill gaps between lines[1].

Shells (Perimeters): Increasing the number of shells can improve the overall strength and

interlayer bonding of the model[1].

Below is a troubleshooting workflow to guide you through the process:
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Start: Poor Layer Adhesion

Step 1: Check Filament
- Is it dry?

- Is it high quality?

Filament is wet or poor quality
(Dry or replace filament)

Step 2: Adjust Nozzle Temperature
- Increase in 5°C increments
 within manufacturer's range.

Filament is dry
and of good quality

Step 3: Reduce Print Speed
- Start with 10-30 mm/s.

Problem Solved

Issue ResolvedStep 4: Optimize Cooling
- Reduce or disable fan speed.

Issue Resolved

Step 5: Review Slicer Settings
- Layer Height

- Extrusion Multiplier
- Number of Shells

Issue Resolved

Issue Resolved

Click to download full resolution via product page

Troubleshooting workflow for poor layer adhesion in TPCET prints.
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Frequently Asked Questions (FAQs)
Q1: What are the typical printing parameters for TPCET filaments?

A1: Printing parameters can vary depending on the specific brand and grade of TPCET.

However, the following table provides a general starting point based on data for DuPont™

Hytrel® TPCET.

Parameter Recommended Range Notes

Nozzle Temperature 210 - 250°C[1]

Start at 230°C and adjust in

5°C increments for optimal

flow and adhesion[1].

Bed Temperature 25 - 85°C[2]

A heated bed is recommended

to prevent warping and

improve first layer adhesion.

Print Speed 10 - 30 mm/s[2]

Slower speeds generally result

in better layer adhesion and

overall print quality.

Cooling Fan
0% for the first layer, 80-100%

after[1]

May need to be reduced if

layer separation occurs.

Retraction Distance
1-1.5 mm (Direct Drive) / 4.5

mm (Bowden)[1]
Adjust to minimize stringing.

Retraction Speed
15-30 mm/s (Direct Drive) / 45

mm/s (Bowden)[1]

Adjust in conjunction with

retraction distance.

Q2: How can I test the layer adhesion of my TPCET prints?

A2: There are both qualitative and quantitative methods to assess layer adhesion.

Qualitative Method: Manual Bending and Tearing Test

Procedure: Print a small, thin-walled cylindrical or rectangular object standing upright.

After printing, attempt to bend and tear the object along the layer lines by hand.
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Interpretation: If the object breaks cleanly along a layer line, layer adhesion is poor. If the

break is jagged and tears through the layers, the adhesion is good. This indicates a

cohesive failure within the material rather than an adhesive failure between layers.

Quantitative Method: Tensile Strength Testing (ASTM D638)

Procedure: This method involves printing standardized "dog bone" shaped specimens with

the layers oriented perpendicular to the direction of the pulling force. These specimens are

then pulled apart in a tensile testing machine until they break.

Data Collected: The force required to break the specimen is measured, and the tensile

strength is calculated. By comparing the tensile strength of specimens printed in this

orientation to those printed with layers parallel to the force, the interlayer adhesion

strength can be quantified.

Below is a simplified workflow for layer adhesion testing:
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Start: Assess Layer Adhesion

Print Test Specimen
(e.g., Cylinder or Dog Bone)

Qualitative Test
(Manual Bend/Tear)

Perform Test

Manual Bending

Quantitative Test
(Tensile Testing - ASTM D638)

Tensile Machine

Analyze Results

Good Adhesion:
Cohesive Failure

Poor Adhesion:
Adhesive Failure (Clean Break)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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